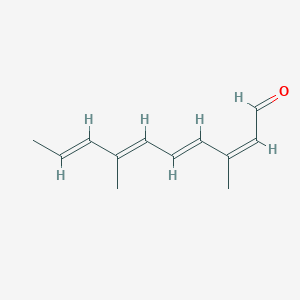
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is a synthetic organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde functional groups. This compound is not naturally occurring and is typically synthesized for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves multiple steps, including the formation of the conjugated double bonds and the introduction of the aldehyde groups. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens like bromine (Br2) in carbon tetrachloride (CCl4) or chloroform (CHCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of (2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, while the aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenal: A structurally similar compound with additional cyclohexenyl group.
13-cis-Retinoic Acid: Shares similar conjugated double bonds and aldehyde groups but differs in its overall structure and biological activity.
Uniqueness
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical reactivity and biological properties. Its synthetic accessibility and versatility make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H16O |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
(2Z,4E,6E,8E)-3,7-dimethyldeca-2,4,6,8-tetraenal |
InChI |
InChI=1S/C12H16O/c1-4-6-11(2)7-5-8-12(3)9-10-13/h4-10H,1-3H3/b6-4+,8-5+,11-7+,12-9- |
Clé InChI |
MIMKOTXYWWOEFT-NPUNYRJGSA-N |
SMILES isomérique |
C/C=C/C(=C/C=C/C(=C\C=O)/C)/C |
SMILES canonique |
CC=CC(=CC=CC(=CC=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


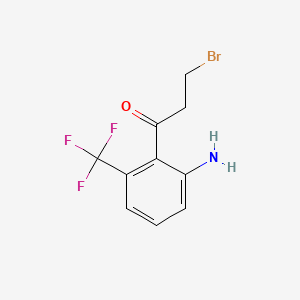
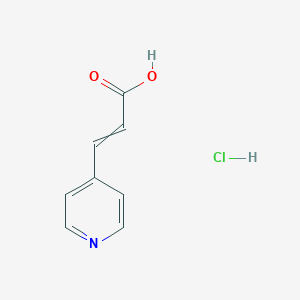
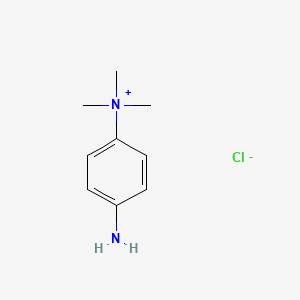

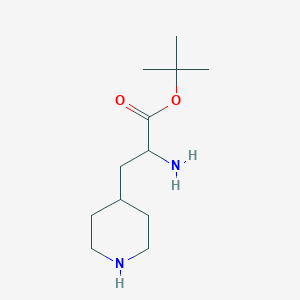
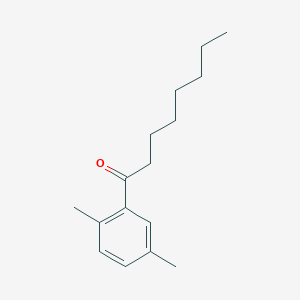
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14071838.png)
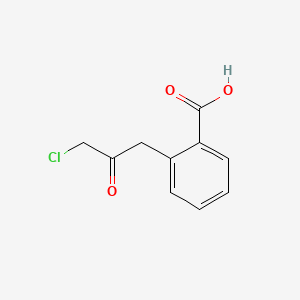
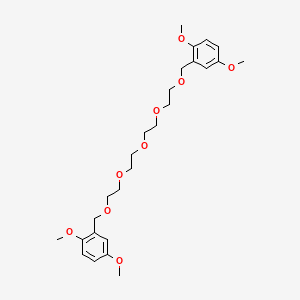
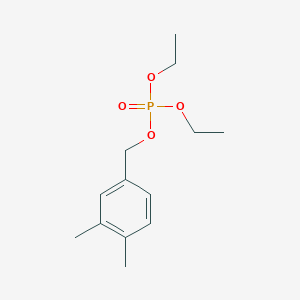
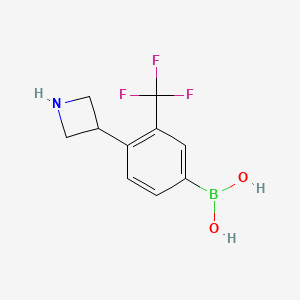
![Ethyl 4-[(methanesulfonyl)oxy]but-2-enoate](/img/structure/B14071857.png)

![Tert-butyl 2-[[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate](/img/structure/B14071866.png)
